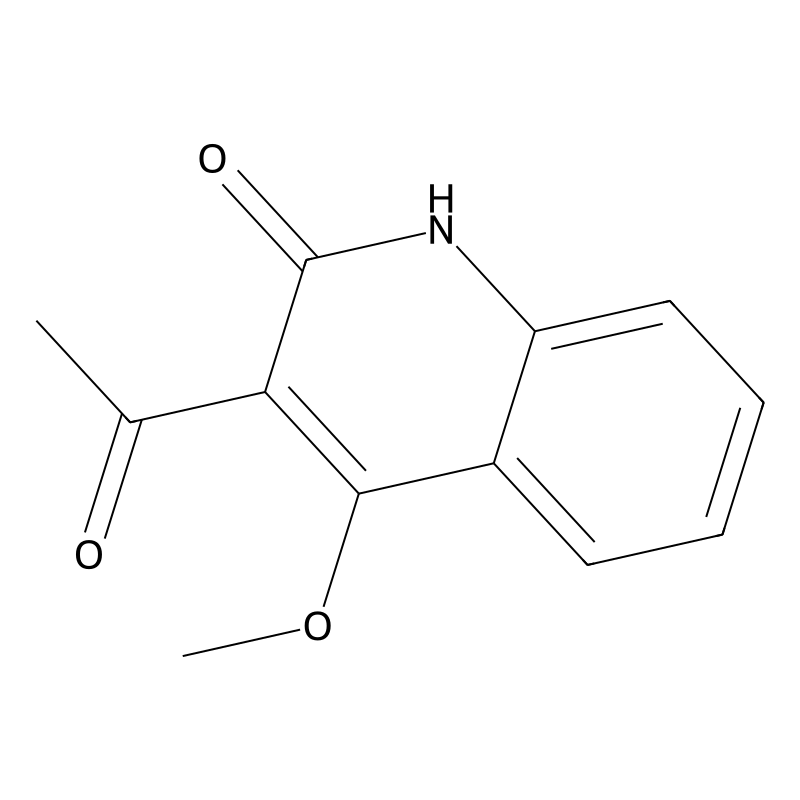

3-acetyl-4-methoxy-2(1H)-quinolinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-acetyl-4-methoxy-2(1H)-quinolinone is a synthetic compound belonging to the quinolone family, characterized by its unique molecular structure that includes an acetyl group and a methoxy group attached to the quinoline ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.

Potential biological activity

The quinolinone core structure is present in many natural products and biologically active molecules []. Studies suggest that derivatives of 3-acetyl-4-hydroxy-2(1H)-quinolinone exhibit a range of biological activities, including anticonvulsant, antioxidant, and anti-inflammatory properties []. This suggests 3-acetyl-4-methoxy-2(1H)-quinolinone, with its similar structure, could also possess interesting biological properties, but further research is needed.

Synthetic intermediate

Quinolinones can serve as valuable intermediates in organic synthesis for the creation of more complex molecules with potential applications in medicinal chemistry []. Research explores the synthesis and chemical transformations of 3-acetyl-4-hydroxy-2(1H)-quinolinone, demonstrating its potential utility as a building block for new drug candidates []. 3-Acetyl-4-methoxy-2(1H)-quinolinone, due to its structural similarity, might also find use as a synthetic precursor.

Limitations:

Scarcity of research: Currently, there is a lack of dedicated research specifically investigating 3-acetyl-4-methoxy-2(1H)-quinolinone.

Importance of further studies: More research is necessary to determine the specific properties and potential applications of 3-acetyl-4-methoxy-2(1H)-quinolinone. This could involve studies on its synthesis, characterization, biological activity, and potential as a drug candidate or synthetic intermediate.

- Acylation: The acetyl group can participate in further acylation reactions.

- Hydroxylamine Reaction: It can react with hydroxylamine, leading to the formation of oximes, which may be useful in drug development .

- Condensation Reactions: The compound can engage in condensation reactions with aldehydes or other carbonyl compounds, forming diverse derivatives.

3-acetyl-4-methoxy-2(1H)-quinolinone has shown promising biological activities, including:

- Antimicrobial Properties: Studies indicate that quinolone derivatives exhibit antimicrobial effects against various pathogens.

- Anticancer Activity: The compound has been investigated for its cytotoxic effects on cancer cell lines, showing potential as an anticancer agent .

- Enzyme Inhibition: It may act as an inhibitor of certain enzymes involved in disease pathways, making it a candidate for therapeutic development.

Several methods have been developed for synthesizing 3-acetyl-4-methoxy-2(1H)-quinolinone:

- Friedländer Synthesis: This method involves the condensation of 2-aminoaryl ketones with carbonyl compounds.

- One-Pot Reactions: Recent advancements have led to one-pot modular syntheses that streamline the production of quinolone derivatives, enhancing efficiency and yield .

- Copper-Catalyzed Reactions: Copper-catalyzed approaches have been explored for synthesizing related compounds under mild conditions, which can be adapted for this quinolinone .

The applications of 3-acetyl-4-methoxy-2(1H)-quinolinone include:

- Pharmaceutical Development: Its biological activities make it a candidate for developing new drugs targeting bacterial infections and cancer.

- Chemical Probes: The compound can serve as a chemical probe in biological studies to investigate enzyme functions and disease mechanisms.

- Material Science: Its unique properties may allow for applications in developing functional materials.

Interaction studies of 3-acetyl-4-methoxy-2(1H)-quinolinone focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For example:

- Protein Binding Studies: Investigating how the compound interacts with specific proteins can reveal its potential role as an inhibitor or modulator.

- Molecular Docking Simulations: Computational studies can predict how the compound binds to target enzymes or receptors, aiding in drug design efforts.

Several compounds share structural similarities with 3-acetyl-4-methoxy-2(1H)-quinolinone. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-hydroxyquinoline | Hydroxy group at position 4 | Antimicrobial and anticancer activity |

| 3-acetyl-4-hydroxyquinoline | Hydroxy group at position 4 and acetyl group | Antimicrobial and anti-inflammatory |

| 3-methyl-2(1H)-quinolone | Methyl group at position 3 | Antibacterial properties |

| 2(1H)-quinolone derivatives | Various substitutions on the quinolone ring | Broad spectrum of biological activities |

Uniqueness of 3-acetyl-4-methoxy-2(1H)-quinolinone

What sets 3-acetyl-4-methoxy-2(1H)-quinolinone apart from these similar compounds is its specific combination of acetyl and methoxy groups, which may enhance its solubility and bioavailability compared to other derivatives. This unique structural feature potentially contributes to its distinctive biological activities and therapeutic profiles.